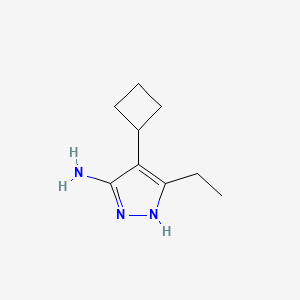
4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H15N3. It is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an enaminone in the presence of a catalyst such as iodine.
Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring using cyclobutyl halides under basic conditions.
Final amination:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyclobutyl group and the amine functionality play crucial roles in binding to the active sites of these targets, influencing their biological activity .
Comparison with Similar Compounds
3-Cyclobutyl-1-Phenyl-1H-Pyrazol-5-Amine: This compound has a phenyl group instead of an ethyl group, which affects its chemical properties and biological activity.
4-Cyclobutyl-1H-Pyrazol-5-Amine: Lacks the ethyl group, making it less bulky and potentially altering its reactivity and binding affinity.
3-Cyclobutyl-1,2,4-Oxadiazol-5-Amine: Contains an oxadiazole ring, which imparts different electronic properties and reactivity.
Uniqueness: 4-Cyclobutyl-3-ethyl-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl and an ethyl group on the pyrazole ring. This combination provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-cyclobutyl-5-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-2-7-8(6-4-3-5-6)9(10)12-11-7/h6H,2-5H2,1H3,(H3,10,11,12) |
InChI Key |
LTYVPKAQDMHZRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



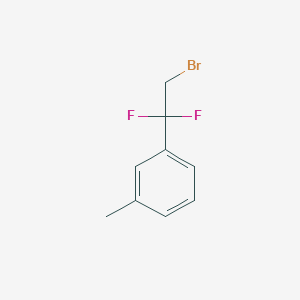
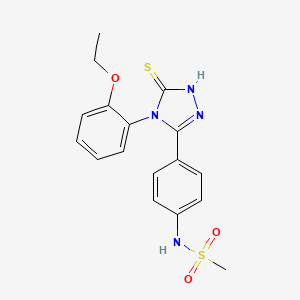
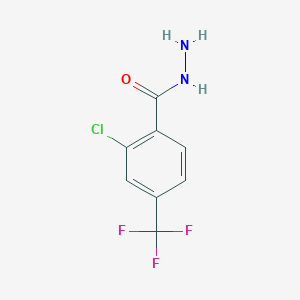
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
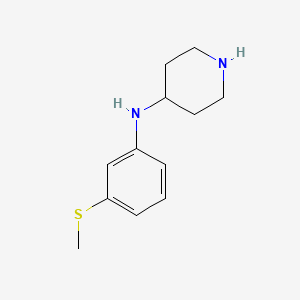

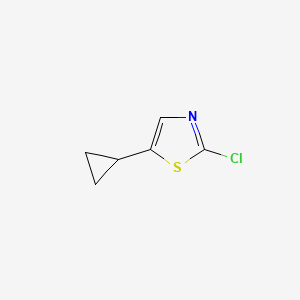
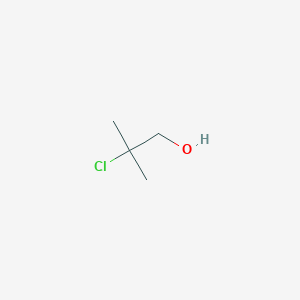
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
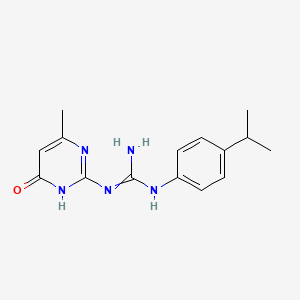
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
